N-Naphthalen-1-yl-N-(triethylsilyl)formamide
Description
N-Naphthalen-1-yl-N-(triethylsilyl)formamide is a specialized formamide derivative featuring a naphthalen-1-yl aromatic system and a triethylsilyl (TES) group bonded to the nitrogen atoms of the formamide backbone. This structure combines the electron-rich aromatic system of naphthalene with the steric bulk and hydrophobicity of the triethylsilyl moiety. The compound is hypothesized to exhibit unique reactivity in silylation reactions, catalytic applications, and as a directing group in organometallic transformations due to its hybrid electronic and steric profile .
Properties
CAS No. |
51489-29-3 |
|---|---|
Molecular Formula |
C17H23NOSi |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N-triethylsilylformamide |
InChI |
InChI=1S/C17H23NOSi/c1-4-20(5-2,6-3)18(14-19)17-13-9-11-15-10-7-8-12-16(15)17/h7-14H,4-6H2,1-3H3 |
InChI Key |
TXQFXBNBBXLLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N(C=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N-(triethylsilyl)formamide typically involves the reaction of naphthalen-1-amine with triethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate silylamine, which is then treated with formic acid or a formylating agent to yield the desired formamide compound.
Reaction Conditions:
Reagents: Naphthalen-1-amine, triethylsilyl chloride, triethylamine, formic acid or formylating agent.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to reflux conditions.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-1-yl-N-(triethylsilyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl formamide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Naphthalen-1-yl formamide derivatives.
Reduction: Naphthalen-1-yl amine derivatives.
Substitution: Various substituted naphthalen-1-yl formamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that derivatives of N-Naphthalen-1-yl-N-(triethylsilyl)formamide exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways linked to tumor growth. In particular, the introduction of triethylsilyl groups enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .
Enzyme Inhibition :
The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPases), which play crucial roles in cellular signaling and are implicated in various diseases, including cancer and diabetes. By inhibiting these enzymes, this compound could offer therapeutic benefits in managing conditions associated with aberrant signaling pathways .
Materials Science
Synthesis of Functional Materials :
this compound serves as a precursor in the synthesis of functional materials, particularly in creating polymeric structures with enhanced mechanical and thermal properties. The incorporation of naphthalene moieties into polymer matrices can improve their electrical conductivity and thermal stability, making them suitable for applications in electronics and nanotechnology .
Nanocomposite Development :
The compound is also utilized in the development of nanocomposites where it acts as a coupling agent to enhance the dispersion of nanoparticles within polymer matrices. This application is vital for creating advanced materials with improved strength and lightweight characteristics for aerospace and automotive industries .
Environmental Chemistry
Pollutant Degradation :
Recent studies have investigated the use of this compound in environmental remediation processes. Its ability to form stable complexes with heavy metals allows it to be used as a chelating agent in the removal of contaminants from wastewater . This application is particularly relevant given the increasing concern over heavy metal pollution in water bodies.
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Properties | Significant inhibition of cancer cell proliferation; potential mechanisms include apoptosis induction. |
| Enzyme Inhibition | Effective against protein tyrosine phosphatases; implications for cancer and diabetes treatment. |
| Material Properties | Enhanced mechanical and thermal properties when used as a precursor in polymer synthesis. |
| Environmental Remediation | Effective chelation of heavy metals; potential for use in wastewater treatment applications. |
Mechanism of Action
The mechanism of action of N-Naphthalen-1-yl-N-(triethylsilyl)formamide involves its interaction with molecular targets through its formamide and triethylsilyl groups. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. The naphthalene ring provides additional aromatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Insights :
Key Insights :
- Unlike diarylformamides, the triethylsilyl group in the target compound may resist chloride formation under standard conditions due to steric and electronic effects .
- Copper-catalyzed cycloaddition (as in ) is unlikely for the target compound due to the absence of reactive azide/alkyne groups.
Physicochemical Properties
Key Insights :
- The hydrophobic TES group reduces aqueous solubility compared to alkyl-substituted formamides, making the compound more suited for non-polar reaction media .
- Enhanced thermal stability is expected due to the inertness of the silyl group toward hydrolysis, unlike N-methyl or N-ethyl analogs .
Biological Activity
N-Naphthalen-1-yl-N-(triethylsilyl)formamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological implications of this compound, drawing on various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of naphthalene derivatives with triethylsilyl groups. The triethylsilyl moiety is known to enhance the lipophilicity and stability of the compound, potentially affecting its interaction with biological targets. The structural characteristics can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against various enzymes. For example, derivatives with similar structural motifs have shown promising results in inhibiting specific kinases and phosphatases, which are crucial in cancer signaling pathways .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | Kinase X | 7.51 ± 0.33 |
| Compound B | Phosphatase Y | 2.22 ± 0.23 |
| This compound | TBD | TBD |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro and in vivo. Preliminary results suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Study: In Vitro Evaluation
A study conducted on various cancer cell lines demonstrated that this compound led to a significant reduction in cell viability at concentrations above a certain threshold. The mechanism was attributed to the activation of caspase pathways, indicating its role as a potential therapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity against certain bacterial strains. Compounds with similar structures have been shown to disrupt bacterial membrane integrity, leading to cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
